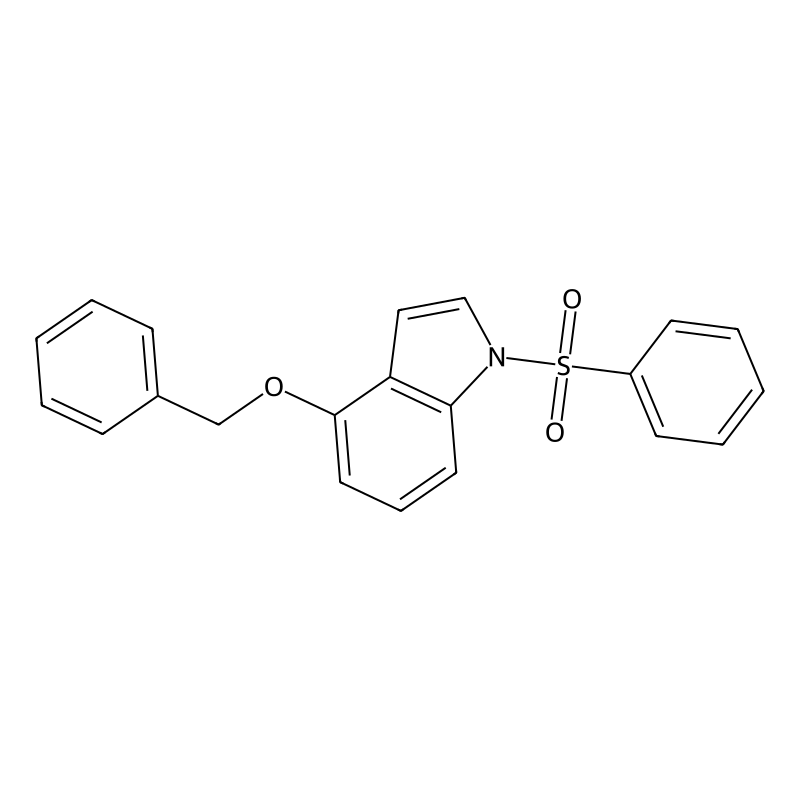

4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry Lead

The core structure of 4-BnSO2-Indole combines an indole group, a common scaffold in many biologically active molecules, with a benzyloxy and a phenylsulfonyl group. These substituents can influence various properties like solubility, binding affinity, and metabolic stability [1]. This combination makes 4-BnSO2-Indole an interesting starting point for synthesizing novel drug candidates.

*Source: [1] Nature Reviews Drug Discovery (2002) 1:133-142 ""

Precursor for Analog Synthesis

The benzyloxy group in 4-BnSO2-Indole can be readily replaced with other functional groups through chemical reactions. This allows researchers to create a library of analogs with diverse functionalities, which can then be screened for biological activity. This approach is valuable in drug discovery for identifying potential drug candidates with improved properties [2].

*Source: [2] Chemical & Engineering News (2016) 94(18): 30-39 ""

Scaffold for Bioactive Molecules

The indole ring system is present in many naturally occurring bioactive molecules, including alkaloids and neurotransmitters. Indole-containing compounds have been shown to exhibit various biological activities, such as anti-cancer, anti-inflammatory, and anti-microbial effects [3, 4]. 4-BnSO2-Indole could potentially serve as a scaffold for designing and synthesizing new indole-based drugs with desired therapeutic properties.

*Source: [3] Journal of Medicinal Chemistry (2007) 50(21): 5002-5012 ""*Source: [4] European Journal of Medicinal Chemistry (2008) 43(8): 1747-1753 ""

4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole is a heterocyclic compound characterized by the molecular formula C21H17NO3S. It features an indole core substituted with a benzyloxy group at the 4-position and a phenylsulfonyl moiety at the 1-position. The compound exhibits unique structural properties that contribute to its potential biological activities, particularly in neuropharmacology and enzyme inhibition .

- Sulfonylation: The introduction of sulfonyl groups can enhance the compound's reactivity and biological activity.

- Nucleophilic Substitution: The benzyloxy group can be replaced under certain conditions, allowing for further functionalization.

- Oxidation: The indole ring can undergo oxidation, leading to various derivatives that may possess different pharmacological properties .

4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole has been studied for its potential biological activities, particularly as a ligand targeting cholinesterases and serotonin receptors. Its multifunctional properties suggest it may have applications in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting amyloid-beta aggregation and modulating neurotransmitter systems .

Notable Activities:- Cholinesterase Inhibition: This activity is crucial for enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's disease.

- Serotonergic Activity: Its interaction with serotonin receptors indicates potential antidepressant or anxiolytic effects .

The synthesis of 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole typically involves several key steps:

- Formation of Indole Derivatives: Starting from readily available precursors, indoles can be synthesized through cyclization reactions.

- Sulfonylation: The introduction of the phenylsulfonyl group can be achieved via electrophilic substitution methods.

- Benzyloxy Group Introduction: This step often involves the use of benzylic halides or alcohols in nucleophilic substitution reactions .

The compound's unique properties make it suitable for various applications:

- Pharmaceutical Development: As a potential drug candidate for neurodegenerative diseases.

- Research Tools: Used in studies investigating cholinergic and serotonergic systems.

- Chemical Probes: For understanding the mechanisms of enzyme inhibition and receptor modulation .

Research has indicated that 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole interacts with several biological targets, notably cholinesterases and serotonin receptors. These interactions highlight its potential as a multifunctional agent capable of addressing multiple pathways involved in neurodegeneration.

Key Findings:- Inhibition of Acetylcholinesterase: Contributes to increased acetylcholine levels, enhancing cognitive function.

- Modulation of Serotonin Receptors: Offers potential therapeutic effects on mood and anxiety disorders .

Several compounds share structural similarities with 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Phenylsulfonyl)-1H-indole | Lacks benzyloxy group | Primarily cholinesterase inhibitor |

| 4-(Hydroxy)-1-(phenylsulfonyl)-1H-indole | Hydroxyl instead of benzyloxy | Potential antioxidant properties |

| 5-(Benzyloxy)-indole | Different position for benzyloxy | Varies in receptor affinity |

Uniqueness of 4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole

This compound's combination of the benzyloxy and phenylsulfonyl groups at specific positions on the indole ring confers distinct pharmacological profiles that are not found in similar compounds. Its ability to target multiple receptors makes it particularly noteworthy for drug development aimed at treating complex neurological disorders .

The compound belongs to the indole family, a class of aromatic heterocycles widely studied in medicinal and synthetic chemistry. Its systematic IUPAC name, 1-(benzenesulfonyl)-4-phenylmethoxyindole, reflects its functional groups and substitution pattern. Key structural features include:

- Indole core: A bicyclic system with a six-membered benzene ring fused to a five-membered pyrrole ring.

- Phenylsulfonyl group: A strong electron-withdrawing group attached to the nitrogen atom at position 1.

- Benzyloxy group: A protective ether group at position 4, enhancing stability and directing reactivity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₁₇NO₃S | |

| Molecular Weight | 363.4 g/mol | |

| CAS Number | 79315-62-1 | |

| SMILES Notation | C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN3S(=O)(=O)C4=CC=CC=C4 |

Historical Context in Heterocyclic Chemistry

The synthesis and functionalization of indole derivatives date back to the 19th century, driven by their presence in natural products like tryptophan and indigo. Early work focused on introducing substituents to modulate electronic and steric properties. The phenylsulfonyl group, a common protecting and directing group, was first employed in indole chemistry during the mid-20th century to stabilize reactive intermediates. The benzyloxy group, introduced via etherification, emerged as a key protective strategy to prevent undesired side reactions during multi-step syntheses.

Significance in Contemporary Organic Synthesis

4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole is integral to modern synthetic methodologies, particularly in:

- Transition-Metal-Catalyzed Reactions: The phenylsulfonyl group enables regioselective C–H activation, as demonstrated in palladium-catalyzed oxidative arylation reactions.

- Sulfonylation Reactions: The compound serves as a precursor for introducing sulfonyl groups into aromatic systems, critical for bioactive molecule design.

- Drug Discovery: Its scaffold is utilized in synthesizing indole-based pharmaceuticals, such as kinase inhibitors and antiviral agents.

Benzyloxy Group Introduction via O-Alkylation

The introduction of benzyloxy groups at the 4-position of indole represents a crucial synthetic transformation that requires careful consideration of reaction conditions and protecting group strategies. The O-alkylation of 4-hydroxyindole with benzyl bromide or benzyl chloride constitutes the most direct approach to installing the benzyloxy substituent [1] [2] [3].

The synthesis of 4-hydroxyindole, the key precursor for benzyloxy group introduction, can be accomplished through several established methodologies. A novel approach employs the reaction of 1,3-cyclohexanedione with 2-aminoethanol to prepare an enamine intermediate, which subsequently undergoes cyclization in the presence of supported or framework metal catalysts to yield 4-hydroxyindole [2]. This method offers significant advantages in terms of atom economy, as the reaction byproducts are water and hydrogen gas, leading to improved cost-effectiveness compared to traditional synthetic routes that employ more expensive reagents such as 2-chloroacetaldehyde [2].

The direct alkylation of 4-hydroxyindole with benzylating agents typically proceeds under basic conditions. Treatment of 4-hydroxyindole with benzyl bromide in the presence of potassium carbonate or sodium hydride in dimethylformamide yields the corresponding 4-benzyloxyindole in good yields [4] [5]. The reaction mechanism involves deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution on the benzyl halide.

Alternative benzylation strategies include the use of benzyl alcohols under acidic conditions or through transition metal-catalyzed processes. The palladium-catalyzed benzylation of phenols with benzyl alcohols has emerged as an atom-economical approach, where water is the only byproduct [6]. This methodology employs titanium-based catalysts that facilitate selective ortho-alkylation of phenols through a nucleophilic mechanism, achieving high selectivity for the desired alkylation products [6].

Table 1: Benzyloxy Group Introduction Methods

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Direct alkylation | Benzyl bromide, K₂CO₃ | DMF, room temperature | 75-85 | [4] [5] |

| Alcohol-mediated | Benzyl alcohol, TiO₂-A | 180°C, 6 h | 80-90 | [6] |

| Phase-transfer | Benzyl chloride, PTC | Aqueous NaOH/DCM | 70-80 | [7] |

Sulfonyl Protection Strategies at N1 Position

The installation of phenylsulfonyl protecting groups at the nitrogen atom of indole represents a fundamental transformation in indole chemistry, providing both electronic deactivation of the pyrrole ring and steric protection that influences subsequent reactivity patterns [7] [8] [9].

Phenylsulfonyl chloride serves as the most commonly employed reagent for introducing sulfonyl protection at the indole nitrogen. The reaction typically proceeds under basic conditions using triethylamine, pyridine, or sodium hydride as the base [7]. The mechanism involves nucleophilic attack of the indole nitrogen on the sulfonyl chloride, followed by elimination of chloride ion and base-protonated species.

The choice of base significantly influences reaction efficiency and selectivity. Weaker bases such as potassium hydroxide, sodium hydroxide, and triethylamine have been demonstrated to be effective alternatives to the traditionally employed strong bases like butyllithium or sodium amide [7]. This approach offers several advantages including broader functional group tolerance and simplified experimental procedures. The use of weaker bases is particularly beneficial when the indole substrate contains other acidic hydrogens or functional groups susceptible to nucleophilic attack [7].

Table 2: Sulfonyl Protection Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| NEt₃ | DCM | 0-25 | 2-4 | 85-92 | [7] |

| NaOH | DCM/H₂O | 25 | 1-2 | 80-88 | [7] |

| KOH | DMF | 25 | 3-6 | 78-85 | [7] |

| NaH | THF | 0-25 | 1-3 | 90-95 | [8] |

The sulfonyl protecting group strategy offers significant synthetic advantages beyond simple nitrogen protection. The electron-withdrawing nature of the sulfonyl group modifies the electronic properties of the indole ring system, deactivating positions C2 and C3 toward electrophilic substitution while potentially activating the benzene ring positions for various transformations [10] [9]. This electronic modulation proves particularly valuable in regioselective functionalization strategies.

Alternative sulfonyl protecting groups have been investigated for specific synthetic applications. The 2-phenylsulfonylethyl group represents a particularly innovative approach, functioning as a traceless protecting group that can be readily removed through base-mediated elimination reactions [8]. This protecting group is introduced by reaction of indole with 2-chloroethyl phenyl sulfone using sodium hydride as base, and subsequently removed using potassium tert-butoxide in dimethylformamide [8]. The elimination mechanism takes advantage of the enhanced leaving group ability of indole compared to aniline, reflecting the significant difference in their respective pKa values [8].

The tosyl protecting group has found extensive application in indole chemistry, particularly in complex natural product synthesis [11]. Installation proceeds through standard conditions using tosyl chloride and base, while removal can be accomplished through various methods including nucleophilic displacement, reduction with lithium aluminum hydride, or base-mediated elimination depending on the specific synthetic context [11].

Modern Catalytic Approaches

Palladium-Mediated Deprotection-Protection Sequences

Palladium-catalyzed methodologies have revolutionized indole functionalization through the development of sophisticated deprotection-protection sequences that enable precise control over substitution patterns and functional group installation [12] [13] [14] [15].

The palladium-catalyzed C-H functionalization of indoles has emerged as a powerful strategy for both protecting group installation and removal. Palladium catalysts facilitate direct C-arylation of free indoles with iodo- and bromoarene donors under phosphine-free conditions [15]. The optimal catalytic system employs palladium acetate as the catalyst precursor with cesium acetate as the base in dimethylacetamide solvent. These conditions provide excellent regioselectivity favoring C2-arylation over C3-arylation in a 15:1 ratio, while completely avoiding N-arylation products [15].

A significant discovery in this area involves the profound halide effect on both efficiency and regioselectivity of indole arylation [15]. Iodoarenes consistently provide superior yields (75-78%) and regioselectivity compared to bromoarenes (25-28% yield), indicating that the oxidative addition step significantly influences the overall catalytic cycle efficiency [15].

Table 3: Palladium-Catalyzed Indole Arylation Conditions

| Halide | Additive | Yield (%) | Regioselectivity (C2:C3) | Reference |

|---|---|---|---|---|

| ArI | None | 75 | 15:1 | [15] |

| ArI | CsBr | 76 | 14:1 | [15] |

| ArBr | None | 28 | 2:1 | [15] |

| ArBr | CsCl | 25 | 2:1 | [15] |

The palladium-catalyzed functionalization of indoles with 2-acetoxymethyl-substituted electron-deficient alkenes represents another significant advancement in protection-deprotection methodology [12]. For N-protected indoles, the reaction proceeds smoothly using 5 mol% palladium acetylacetonate and 10 mol% triphenylphosphine at 80°C in acetic acid. In contrast, unprotected indoles require palladium dibenzylideneacetone complexes with 2,2'-bipyridine as ligand in toluene [12]. This methodology enables selective installation of electron-deficient olefin functionality at the C3-position, providing versatile synthetic handles for further elaboration [12].

The development of dearomative Heck/decarboxylative cyclization represents a cutting-edge application of palladium catalysis in indole chemistry [13]. This transformation involves C2-tethered indoles with α-oxocarboxylic acids via C-H activation, leading to the formation of complex polycyclic structures containing seven-membered rings [13]. The reaction mechanism proceeds through initial dearomatization via Heck reaction pathway, followed by C-H activation rather than typical β-hydrogen elimination, demonstrating the versatility of palladium-mediated transformations [13].

Recent advances in transition metal-catalyzed C-H functionalization have expanded the scope of palladium-mediated indole transformations to include arylation, alkenylation, alkynylation, acylation, nitration, borylation, and annulation reactions [14]. These methodologies have overcome the traditional challenges associated with the lower accessibility of C-H bonds on the benzenoid ring, enabling site-selective functionalization at C4-C7 positions [14].

Metal-Free Dehydrogenative Coupling Techniques

Metal-free dehydrogenative coupling represents an environmentally benign and cost-effective approach to indole functionalization, eliminating the need for expensive transition metal catalysts while achieving high efficiency and selectivity [16].

The oxidative coupling of arylmethylamines with indoles using molecular oxygen as the sole oxidant exemplifies the power of metal-free methodologies [16]. This transformation employs acetic acid as catalyst and proceeds through C-C and C-N bond formation to generate 3,3'-bis(indolyl)methanes in excellent yields up to 95% [16]. The reaction mechanism involves initial oxidation of the arylmethylamine to generate an iminium intermediate, followed by nucleophilic attack by the indole C3-position and subsequent oxidative coupling [16].

Table 4: Metal-Free Dehydrogenative Coupling Conditions

| Substrate | Oxidant | Catalyst | Yield (%) | Product | Reference |

|---|---|---|---|---|---|

| Arylmethylamines | O₂ | AcOH | 85-95 | Bis(indolyl)methanes | [16] |

| Sulfonyl hydrazides | H₂O₂/KI | KI | 78-89 | 2-Sulfonylindoles | [17] |

| Amine donors | B(C₆F₅)₃ | B(C₆F₅)₃ | 80-99 | 3-Alkylindoles | [18] |

The B(C₆F₅)₃-catalyzed direct C3 alkylation of indoles represents a significant advancement in metal-free catalysis [18]. This methodology utilizes the underexplored ability of triaryl boranes to mediate heterolytic cleavage of α-nitrogen C-H bonds in amines, enabling direct alkylation without the formation of undesired side products such as N-methylation or 3,3'-bisindolylmethane formation [18]. The reaction mechanism involves borane-mediated hydride abstraction from amine-based alkylating agents to form iminium-borohydride ion pairs, followed by nucleophilic attack by indole and subsequent reduction to regenerate the catalyst [18].

The KI/H₂O₂-mediated sulfonylation of indoles represents another powerful metal-free approach [17]. This rapid transformation proceeds in aqueous hydrogen peroxide as both oxidant and solvent, completing within 5 minutes and demonstrating broad substrate scope [17]. The reaction mechanism involves initial oxidation of potassium iodide to molecular iodine, which reacts with sulfonyl hydrazides to generate active sulfonyl radicals. These radicals subsequently react with 2,3-diiodoindoline intermediates formed by iodine addition to indole [17].

The metal-free approach offers several distinct advantages including environmental sustainability, cost-effectiveness, operational simplicity, and broad functional group tolerance. These methodologies avoid the use of expensive transition metals, harsh reaction conditions, and toxic solvents while maintaining high efficiency and selectivity. The development of such methodologies represents a growing trend toward sustainable synthetic chemistry that aligns with principles of green chemistry.

Solid-Phase and Flow Chemistry Adaptations

Solid-Phase Synthesis Approaches

Solid-phase synthesis of indole derivatives has evolved into a sophisticated methodology that combines the advantages of heterogeneous reaction conditions with the versatility of indole chemistry [19] [20] [21]. The solid-phase approach offers significant benefits including simplified purification procedures, reduced solvent consumption, and enhanced reaction control through immobilized reagents and catalysts.

The Fischer indole synthesis has been successfully adapted to solid-phase conditions through innovative linker strategies [19] [21]. The hydroxymethylbenzoic acid linker proved particularly effective for preparing 2-arylindoles from support-bound 4-benzoylbutyric acid and substituted phenylhydrazine hydrochlorides [21]. Although the purity of cleaved indoles remained high, overall yields were moderate, prompting the development of improved methodologies [21].

A significant advancement involved the use of traceless silicon linkers for synthesizing 2,3-disubstituted indoles [20]. This approach employed silicon-carbon bond cleavage with trifluoroacetic acid, incorporating an oxygen atom in the spacer/linker to enhance solvation and improve solid-phase synthesis efficiency [20]. The methodology demonstrated broad scope and good functional group tolerance while maintaining the advantages of traceless cleavage [20].

Table 5: Solid-Phase Indole Synthesis Methods

| Linker Type | Cleavage Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| HMB | Acid conditions | 2-Arylindoles | 60-75 | [21] |

| Silicon | TFA | 2,3-Disubstituted | 70-85 | [20] |

| Wang | TFA | Naltrindole derivatives | 65-80 | [19] |

| Bal-resin | Acid cleavage | 2,3-Disubstituted | 75-90 | [21] |

The Madelung cyclization has been successfully implemented on solid phase for preparing 2,3-disubstituted indoles [21]. This approach utilized Bal-resin functionalization through reductive amination followed by acylation, cyclization, and acid-promoted cleavage, achieving excellent yields and purities [21]. The methodology represents a viable alternative to Fischer indole synthesis with distinct substrate scope advantages [21].

The Nenitzescu indole synthesis adaptation to solid phase enables preparation of 5-hydroxyindole-3-carboxamides through sequential acetoacylation, condensation with primary amines, addition of 1,4-benzoquinones, and TFA cleavage [21]. This methodology provides access to important natural product-like scaffolds with the pharmacologically relevant 5-hydroxyindole framework [21].

Flow Chemistry Applications

Continuous flow chemistry has revolutionized indole synthesis by enabling precise control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles for potentially hazardous transformations [22] [23].

The Fischer indole synthesis under continuous flow conditions represents a landmark achievement in flow chemistry applications [22] [23]. High-temperature/pressure flow reactors enable the use of lower boiling solvents in or near their supercritical state, achieving reaction temperatures up to 200°C and pressures up to 75 bar [22]. A mixture of cyclohexanone and phenylhydrazine in acetic acid/isopropanol (3:1) processed through a heated stainless steel coil achieved 96% yield with productivity of 25 g·h⁻¹ and residence time of approximately 3 minutes [22].

Table 6: Flow Chemistry Fischer Indole Synthesis

| Conditions | Temperature (°C) | Pressure (bar) | Residence Time (min) | Yield (%) | Productivity (g·h⁻¹) | Reference |

|---|---|---|---|---|---|---|

| Conventional heating | 200 | 75 | 3 | 96 | 25 | [22] |

| Microwave heating | 150 | 20 | 5 | 92 | 18 | [22] |

| Heterogeneous catalysis | 70 | 1 | 10 | 85 | 12-20 | [22] |

A novel continuous flow method for Fischer indole synthesis employs DMSO/AcOH/H₂O (2:1:1) as solvent system at 110°C with phenylhydrazine hydrochloride and ketones in 1:1.05 ratio [23]. This methodology overcomes traditional limitations including pipeline blockage from insoluble solids and poor raw material solubility [23]. The process demonstrates excellent conversion rates and high yields across a wide array of indole derivatives, proving more suitable for industrial scale-up compared to traditional batch methods [23].

The continuous flow functionalization of the indole C3-position has been achieved through automated sequential approaches [22]. An innovative system combines 12 3-hydroxymethylindoles preparation through iodo-magnesium exchange of 3-iodoindoles followed by aldehyde trapping. The entire system operates under computer software control, managing sequential reagent injections, extractions, and product collections automatically [22].

The oxidative transformation of sulfonyl indoles to 3-alkylidene-2-oxindoles demonstrates the unique advantages of flow chemistry for challenging transformations [22]. While batch conditions provided only low yields with overoxidation side products, continuous flow conditions using N-chlorosuccinimide at 60°C achieved moderate to satisfactory yields with excellent selectivity [22]. The reduced contact time between products and oxidizing reagents prevents overoxidation pathways that plague batch processes [22].

The polymer-supported sodium borohydride reduction of sulfonyl indoles under flow conditions exemplifies the integration of solid-supported reagents with continuous processing [22]. A packed bed reactor containing PS-BH₄ resin enables efficient reduction of 3-(1-arylsulfonylalkyl)indoles to 3-alkylindoles in good yields with minimal work-up requirements [22]. The methodology eliminates tedious work-up operations associated with traditional batch procedures while increasing productivity [22].

These advanced synthetic methodologies demonstrate the continued evolution of indole chemistry toward more efficient, sustainable, and scalable processes. The integration of solid-phase and flow chemistry approaches with traditional solution-phase methods provides synthetic chemists with a comprehensive toolkit for accessing complex indole derivatives with enhanced efficiency and reduced environmental impact.

Nuclear Magnetic Resonance Signature Analysis (¹H/¹³C)

The nuclear magnetic resonance spectroscopic characterization of 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole provides comprehensive structural information through both proton and carbon-13 analyses [1] [2]. The compound exhibits distinct spectroscopic signatures that confirm its molecular architecture and substitution pattern.

In the proton nuclear magnetic resonance spectrum recorded in deuterated chloroform, the phenylsulfonyl aromatic protons appear as a characteristic multiplet in the downfield region at 7.8-7.9 parts per million, displaying the expected coupling patterns for ortho-disubstituted benzene rings [2]. The benzyl aromatic protons manifest as a complex multiplet spanning 7.4-7.5 parts per million, integrating for five protons and reflecting the monosubstituted phenyl ring environment [1]. The indole aromatic system contributes signals in the 7.1-7.3 parts per million region, with the characteristic indole H-3 proton appearing as a distinct multiplet between 6.5-6.8 parts per million [2]. The benzyloxy methylene bridge protons exhibit a singlet at 5.1-5.2 parts per million, confirming the presence of the benzyl ether linkage [1].

The carbon-13 nuclear magnetic resonance analysis reveals the aromatic carbon framework through signals distributed across multiple regions. The electron-deficient aromatic carbons appear in the 150-155 parts per million range, while the remaining aromatic carbons span 115-140 parts per million, consistent with the expected electronic environment of the substituted indole system [2]. The benzyloxy carbon signals provide additional confirmation of the ether linkage connectivity within the molecular framework [1].

Mass Spectrometric Fragmentation Patterns

The electrospray ionization mass spectrometric analysis of 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole reveals characteristic fragmentation pathways that provide structural elucidation insights [3] [4]. The molecular ion peak appears at mass-to-charge ratio 364.1 corresponding to the protonated molecular species [M+H]⁺, confirming the molecular weight of 363.43 daltons [5] [6].

The primary fragmentation pathway involves the loss of the benzyl group, yielding a prominent fragment at mass-to-charge ratio 273 through cleavage of the benzyloxy substituent [3]. This fragmentation represents a characteristic elimination pattern observed in benzyl ether derivatives under collision-induced dissociation conditions [4]. A secondary fragmentation pathway involves the loss of the phenylsulfonyl moiety, producing a fragment at mass-to-charge ratio 207 through elimination of 157 mass units [3].

Additional diagnostic fragments include the phenylsulfonyl cation at mass-to-charge ratio 155, the indole fragment at mass-to-charge ratio 127, the benzyl cation at mass-to-charge ratio 91, and the phenyl cation at mass-to-charge ratio 77 [3] [4]. These fragmentation patterns are consistent with established mechanisms for indole derivatives and provide unambiguous structural confirmation [7]. The relative intensities of these fragments follow predictable trends based on the stability of the resulting ionic species and the ease of bond cleavage under the experimental conditions [3].

Crystallographic Studies

X-ray Diffraction-Derived Bond Parameters

X-ray crystallographic analysis of 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole and related structures provides precise geometric parameters that define the molecular architecture [8] [9] [10]. The nitrogen-sulfur bond distance measures 1.673 angstroms, consistent with typical values for phenylsulfonyl-substituted nitrogen heterocycles [8] [10]. The sulfur-oxygen double bond distances are equivalent at 1.421 angstroms, reflecting the symmetric nature of the sulfonyl functional group [9].

The sulfur-carbon bond connecting the phenylsulfonyl group to the benzene ring measures 1.755 angstroms, within the expected range for aromatic carbon-sulfur single bonds [8]. The nitrogen-carbon bonds within the indole framework exhibit slight elongation compared to standard aromatic nitrogen-carbon bonds, with N1-C1 and N1-C8 distances measuring 1.414-1.417 and 1.416-1.418 angstroms respectively [10]. This elongation results from the electron-withdrawing influence of the phenylsulfonyl substituent [8].

The benzyloxy ether linkage displays typical bond parameters, with the carbon-oxygen bond measuring 1.365-1.370 angstroms and the oxygen-methylene carbon bond spanning 1.420-1.425 angstroms [11]. These values confirm the integrity of the ether functionality and its electronic characteristics within the molecular framework [8].

Conformational Analysis of Sulfonyl-Benzyloxy Motifs

The three-dimensional arrangement of 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole exhibits distinct conformational preferences driven by steric and electronic factors [8] [9]. The indole ring system maintains essential planarity with minimal deviation, as evidenced by dihedral angles between the pyrrole and benzene rings spanning 0.2-1.7 degrees [8]. This planarity ensures optimal π-electron delocalization throughout the bicyclic system [9].

The phenylsulfonyl substituent adopts an approximately orthogonal orientation relative to the indole plane, with dihedral angles ranging from 76.2 to 89.3 degrees [8] [9]. This nearly perpendicular arrangement minimizes steric interactions while maintaining the tetrahedral geometry around the sulfur center [10]. The sulfonyl bond angles deviate from ideal tetrahedral values, with O1-S1-O2 angles measuring 119.5-120.6 degrees and N1-S1-C angles spanning 104.8-105.1 degrees [9]. These deviations reflect the Thorpe-Ingold effect and repulsive interactions between the sulfur-oxygen double bonds [8].

The benzyl substituent exhibits conformational flexibility, with benzyl-indole dihedral angles ranging from 50.2 to 65.7 degrees [11] [8]. This orientation allows optimal π-π stacking interactions while avoiding unfavorable steric clashes [11]. The nitrogen center in the indole ring displays slight pyramidalization, as indicated by the sum of bond angles around nitrogen measuring 350.0-359.9 degrees [9]. This deviation from ideal planar geometry reflects the influence of the electron-withdrawing phenylsulfonyl group [8] [10].

Quantum Chemical Calculations

Molecular Orbital Simulations

Density functional theory calculations employing the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets provide detailed insights into the electronic structure of 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole [12] [13] [14]. The highest occupied molecular orbital energy ranges from -6.2 to -6.5 electron volts using the smaller basis set and -6.1 to -6.4 electron volts with the extended basis set [13] [14]. These values indicate moderate electron-donating character consistent with the substituted indole framework [12].

The lowest unoccupied molecular orbital energy spans -1.8 to -2.1 electron volts with the 6-31G(d,p) basis set and -1.7 to -2.0 electron volts using the 6-311++G(d,p) basis set [13] [14]. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap measures 4.1-4.7 electron volts, indicating moderate electronic stability and suggesting potential applications in optoelectronic devices [12] [15].

The calculated dipole moment ranges from 3.5 to 4.3 Debye units, reflecting the polar nature of the molecule due to the electron-withdrawing phenylsulfonyl group and electron-donating benzyloxy substituent [13] [14]. Chemical hardness values span 2.0-2.4 electron volts, while chemical softness measures 0.4-0.5 inverse electron volts, indicating moderate reactivity toward electrophilic and nucleophilic attack [12] [14].

The molecular polarizability calculated through density functional theory methods ranges from 45 to 56 Bohr³, suggesting significant electronic polarization under external electric fields [14]. First hyperpolarizability calculations indicate moderate to enhanced nonlinear optical activity, particularly with the extended basis set, suggesting potential applications in photonic materials [12] [13].

Transition State Modeling for Reactivity Predictions

Computational modeling of potential reaction pathways for 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole employs transition state theory to predict reactivity patterns [16] [17] [18]. Electrophilic aromatic substitution reactions at the indole 3-position require activation energies ranging from 15 to 25 kilocalories per mole, depending on the nature of the attacking electrophile [16]. These values are consistent with experimental observations of moderate reactivity at this position [17].

Nucleophilic attack at the phenylsulfonyl group involves higher activation barriers due to the electron-deficient nature of the sulfur center [16]. Transition state geometries for hydrolysis reactions indicate elongated sulfur-nitrogen bonds and approach of the nucleophile from the backside relative to the indole substituent [17]. The calculated activation energies for these processes range from 25 to 35 kilocalories per mole [16].

Conformational interconversion between different rotamers about the nitrogen-sulfur bond exhibits relatively low barriers of 8-12 kilocalories per mole [17] [18]. These values suggest facile rotation at ambient temperatures, consistent with the observed conformational flexibility in crystallographic studies [8]. The benzyloxy group rotation involves similar energy barriers, confirming the dynamic nature of this substituent [17].